molecular formula C9H12N2O2 B12585163 2-ethoxy-N-(3-pyridinyl)acetamide

2-ethoxy-N-(3-pyridinyl)acetamide

Cat. No.: B12585163
M. Wt: 180.20 g/mol
InChI Key: KRMOHPHJJIFGPX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-pyridinyl)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, featuring an ethoxy group and a pyridinyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-pyridinyl)acetamide typically involves the reaction of 3-aminopyridine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 3-pyridylacetate. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-(3-pyridinyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)acetamide
  • N-(pyridin-4-yl)acetamide
  • 2-ethoxy-N-(2-pyridinyl)acetamide

Uniqueness

2-ethoxy-N-(3-pyridinyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethoxy-N-pyridin-3-ylacetamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

KRMOHPHJJIFGPX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CN=CC=C1

Origin of Product

United States

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